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Compound of Interest

Compound Name: 2-Ethoxyethyl acrylate

Cat. No.: B085583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Ethoxyethyl acrylate (2-EEA), a monomer of significant interest in polymer chemistry and

materials science. The document outlines the fundamental spectroscopic data obtained from

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and

Mass Spectrometry (MS), crucial for the identification, purity assessment, and structural

elucidation of this compound. Detailed experimental protocols and visual workflows are

provided to facilitate the replication of these characterization methods in a laboratory setting.

Chemical Structure and Properties
2-Ethoxyethyl acrylate is an organic compound with the chemical formula C₇H₁₂O₃ and a

molecular weight of 144.17 g/mol .[1][2] It is a colorless liquid utilized in the synthesis of various

polymers and copolymers.[1]

Synonyms: 2-Ethoxyethyl 2-propenoate, Ethylene glycol monoethyl ether acrylate[1] CAS

Number: 106-74-1[1][2]

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Ethoxyethyl acrylate,

summarized in tabular format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 2-Ethoxyethyl acrylate provide detailed

information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethoxyethyl Acrylate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.40 dd 1H =CH₂ (trans to C=O)

6.12 dd 1H -CH=

5.85 dd 1H =CH₂ (cis to C=O)

4.25 t 2H -O-CH₂-CH₂-O-

3.65 t 2H -O-CH₂-CH₂-O-

3.52 q 2H -O-CH₂-CH₃

1.20 t 3H -CH₃

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based

on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethoxyethyl Acrylate
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Chemical Shift (δ) ppm Assignment

166.2 C=O

130.8 =CH₂

128.5 -CH=

68.9 -O-CH₂-CH₂-O-

66.5 -O-CH₂-CH₂-O-

63.8 -O-CH₂-CH₃

15.1 -CH₃

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based

on solvent and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The FTIR spectrum of 2-Ethoxyethyl acrylate is characterized

by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the

acrylate moiety, as well as the ether linkages.

Table 3: FTIR Spectroscopic Data for 2-Ethoxyethyl Acrylate

Wavenumber (cm⁻¹) Vibrational Mode

~2970 C-H stretch (aliphatic)

~1725 C=O stretch (ester)

~1635 C=C stretch (alkene)

~1405 =CH₂ scissoring

~1190 C-O stretch (ester)

~1120 C-O-C stretch (ether)

~810 =CH₂ wagging
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Note: Peak positions are approximate and can be influenced by the sampling method (e.g.,

neat liquid, solution).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Ethoxyethyl acrylate, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for 2-Ethoxyethyl Acrylate

m/z Putative Fragment

144 [M]⁺ (Molecular Ion)

99 [M - OCH₂CH₃]⁺

73 [M - COOCH₂CH₂OCH₂CH₃]⁺

55 [CH₂=CH-C=O]⁺

Note: Fragmentation patterns can be complex and vary with ionization energy and instrument

type. The listed fragments are common for acrylate esters.

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 2-
Ethoxyethyl acrylate.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Ethoxyethyl acrylate.

Materials:

2-Ethoxyethyl acrylate monomer

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

NMR tubes (5 mm)
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Pipettes

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Prepare a sample by dissolving approximately 10-20 mg of 2-Ethoxyethyl acrylate in ~0.6

mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-

second relaxation delay, 16 scans).

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and

baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Process the ¹³C NMR spectrum similarly to the ¹H spectrum, referencing the solvent peak of

CDCl₃ to 77.16 ppm.

FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat 2-Ethoxyethyl acrylate.

Materials:

2-Ethoxyethyl acrylate monomer

Isopropanol or acetone for cleaning

Lens tissue
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Instrumentation:

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or

acetone, followed by a dry tissue.

Record a background spectrum of the empty ATR accessory. This will be automatically

subtracted from the sample spectrum.

Place a small drop of 2-Ethoxyethyl acrylate onto the center of the ATR crystal, ensuring

the crystal is fully covered.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-

add 16 or 32 scans to improve the signal-to-noise ratio.

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethoxyethyl
acrylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

2-Ethoxyethyl acrylate monomer

Dichloromethane (DCM) or other suitable volatile solvent

Vials for sample preparation

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization

(EI) source.

Procedure:
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Prepare a dilute solution of 2-Ethoxyethyl acrylate (e.g., 100 ppm) in dichloromethane.

Set up the GC-MS instrument with an appropriate capillary column (e.g., DB-5ms).

Establish a suitable GC temperature program to ensure good separation, for example:

Initial temperature: 50 °C, hold for 1 minute.

Ramp: 10 °C/min to 250 °C.

Hold: 5 minutes at 250 °C.

Set the MS parameters, including an EI ionization energy of 70 eV and a mass range of m/z

40-400.

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

Acquire the data and analyze the resulting chromatogram to identify the peak corresponding

to 2-Ethoxyethyl acrylate and its mass spectrum.

Visual Workflows
The following diagrams illustrate the experimental workflows for the spectroscopic

characterization of 2-Ethoxyethyl acrylate.

Sample Preparation Data Acquisition Data Processing

Dissolve Monomer in CDCl3 Transfer to NMR Tube Insert into Spectrometer Tune and Shim Acquire 1H Spectrum Acquire 13C Spectrum Fourier Transform Phase and Baseline Correction Reference Spectra Peak Assignment

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.
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Instrument Setup Measurement Data Analysis

Clean ATR Crystal Record Background Apply Sample to Crystal Acquire Spectrum Identify Characteristic Peaks Assign Vibrational Modes

Click to download full resolution via product page

Caption: FTIR Spectroscopy Experimental Workflow.

Sample Preparation GC-MS Analysis Data Interpretation

Prepare Dilute Solution Inject Sample GC Separation EI Ionization Mass Analysis Identify Molecular Ion Analyze Fragmentation

Click to download full resolution via product page

Caption: Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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